Cas no 2171467-05-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a furan-2-ylmethyl(methyl)carbamoyl side chain, offering unique steric and electronic properties that can influence peptide conformation and reactivity. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing tailored modifications into peptide backbones, facilitating the study of structure-activity relationships or the development of bioactive peptides. Its carboxylic acid functionality allows for further coupling reactions, enhancing versatility in synthetic strategies. The product is typically characterized by high purity and stability under recommended storage conditions.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid structure
2171467-05-1 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid
CAS No:2171467-05-1
MF:C25H24N2O6
MW:448.467866897583
CID:6454765
PubChem ID:165759786

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
    • EN300-1541312
    • 2171467-05-1
    • Inchi: 1S/C25H24N2O6/c1-27(14-16-7-6-12-32-16)24(30)22(13-23(28)29)26-25(31)33-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-12,21-22H,13-15H2,1H3,(H,26,31)(H,28,29)
    • InChI Key: DXXOSYHQWJWTKZ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(C)CC1=CC=CO1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 448.16343649g/mol
  • Monoisotopic Mass: 448.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 109Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1541312-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
10g
$14487.0 2023-06-05
Enamine
EN300-1541312-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1541312-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
1g
$3368.0 2023-06-05
Enamine
EN300-1541312-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1541312-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1541312-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1541312-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
500mg
$3233.0 2023-09-26
Enamine
EN300-1541312-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1541312-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
5000mg
$9769.0 2023-09-26
Enamine
EN300-1541312-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(furan-2-yl)methyl](methyl)carbamoyl}propanoic acid
2171467-05-1
1000mg
$3368.0 2023-09-26

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic Acid (CAS No. 2171467-05-1)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid, identified by its CAS number 2171467-05-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes functional groups such as fluorenylmethoxycarbonyl, furan-2-ylmethyl, and methylcarbamoyl. These features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug discovery and development.

The molecular structure of this compound is a testament to the ingenuity of modern synthetic chemistry. The presence of multiple substituents, including the bulky fluorene moiety and the flexible furan ring, suggests that it may exhibit a range of biological activities. Such structural complexity often correlates with enhanced binding affinity and selectivity, making this compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel molecules with potential therapeutic applications. The use of heterocyclic compounds, such as those incorporating furan and fluorene units, has been particularly noteworthy. These heterocycles are known for their ability to interact with biological targets in unique ways, often leading to the discovery of new drugs. For instance, furan derivatives have been explored for their antimicrobial and anti-inflammatory properties, while fluorene-based compounds are frequently employed in the development of fluorescent probes and imaging agents.

The specific combination of functional groups in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid positions it as a versatile building block for the synthesis of more complex pharmacophores. The methoxycarbonyl group, for example, can serve as a protecting group for amino functions during synthetic procedures, allowing for selective modifications at other sites within the molecule. Similarly, the methylcarbamoyl moiety can be used to introduce additional functionalization or to enhance solubility properties.

One of the most compelling aspects of this compound is its potential as a precursor for the development of novel therapeutic agents. The fluorenylmethoxycarbonyl (Fmoc) group is particularly well-known in peptide chemistry for its stability and ease of removal under mild acidic conditions. This characteristic makes it an excellent choice for protecting amino groups during solid-phase peptide synthesis. However, its utility extends beyond peptides; it can also be incorporated into larger molecules where controlled deprotection is desired.

The furan ring in this compound adds another layer of complexity and functionality. Furan derivatives are known for their ability to engage in hydrogen bonding interactions due to the presence of oxygen atoms. This feature can be exploited to enhance binding affinity towards biological targets such as enzymes and receptors. Moreover, the furan ring can undergo various chemical transformations, including oxidation and reduction reactions, which can be harnessed to create diverse analogs with tailored properties.

In terms of synthetic methodologies, the preparation of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid would likely involve multi-step reactions that showcase the expertise of organic chemists. Key steps might include the formation of amide bonds through condensation reactions between appropriate carboxylic acids and amines, followed by functional group transformations such as methylation or carbamoylation. The use of protecting groups would be essential to ensure regioselectivity and prevent unwanted side reactions.

The potential applications of this compound are vast and span across multiple disciplines within chemical biology and pharmaceutical science. For instance, it could serve as a scaffold for designing novel inhibitors targeting specific enzymes involved in metabolic pathways or as a precursor for synthesizing radiolabeled probes used in diagnostic imaging techniques. Additionally, its structural features make it an attractive candidate for exploring structure-based drug design approaches.

The growing interest in fluorinated compounds has also positioned molecules like this one at the forefront of research aimed at improving drug bioavailability and metabolic stability. Fluorine atoms can influence various pharmacokinetic properties by affecting lipophilicity, solubility, and metabolic clearance rates. By strategically incorporating fluorine into drug candidates, researchers can enhance their therapeutic efficacy while minimizing off-target effects.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(furan-2-yl)methyl(methyl)carbamoyl}propanoic acid (CAS No. 2171467-05-1) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics with tailored biological activities. Its unique combination of functional groups provides ample opportunities for further exploration in synthetic chemistry and drug discovery. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that we will see increasingly sophisticated molecules enter clinical development pipelines in the coming years.

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